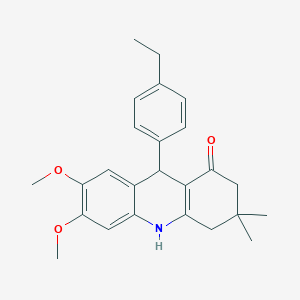

![molecular formula C16H19N3OS B4620797 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4620797.png)

1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine often involves catalytic carbonylation reactions. A study by Ishii et al. (1997) on the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and ethylene presents a novel carbonylation reaction at a C−H bond in the piperazine ring, highlighting a method that could potentially be adapted for the synthesis of similar compounds (Ishii et al., 1997).

Molecular Structure Analysis

The molecular structure of compounds akin to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, featuring piperazine linked to aromatic systems, is pivotal for their chemical and biological properties. Ban et al. (2023) discussed the synthesis, crystal structure, and vibrational analysis of a nitrogenous compound containing a piperazine unit, which provides insight into the structural characterization that could be relevant for understanding the title compound (Ban et al., 2023).

Chemical Reactions and Properties

The unique structure of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine implies specific reactivity patterns, especially regarding its potential interactions with various substrates and reagents. The carbonylation reaction mentioned earlier (Ishii et al., 1997) is a prime example of how the structural components of such molecules can undergo specific chemical transformations.

Physical Properties Analysis

While specific studies on the physical properties of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine are not directly available, the analysis of similar compounds can provide valuable insights. The crystalline structure and DFT studies, as discussed by Ban et al. (2023), shed light on the physical characteristics that can be expected from molecules of this class.

Chemical Properties Analysis

The chemical properties of 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine can be inferred from related research. The study by Darvishzad et al. (2019) introduces a piperazine-based dicationic Brønsted acidic ionic salt, suggesting the potential acidity and basicity interactions that could be relevant for the title compound (Darvishzad et al., 2019).

Aplicaciones Científicas De Investigación

Antipsychotic Potential

The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings, including structures similar to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, have been studied for their potential antipsychotic activity. These compounds have shown significant activity in various behavioral tests indicative of antipsychotic properties. Notably, their affinity for serotonin 5-HT1 and 5-HT2 receptors was potent, whereas the interaction with dopamine D2 receptors was weak. This suggests a distinctive mechanism of action compared to traditional antipsychotics (New et al., 1989).

Study of Serotonergic Neurotransmission

Compounds structurally related to 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine have been utilized in positron emission tomography (PET) for studying serotonergic neurotransmission. For example, [18F]p-MPPF, a 5-HT1A antagonist, helps in understanding serotonergic pathways in various animal models and humans, demonstrating the value of such compounds in neurobiological research (Plenevaux et al., 2000).

Insecticidal Applications

Exploring the use of piperazine derivatives, such as PAPP and its analogs, in the design of novel insecticides has been a focus of research. These compounds, sharing structural similarities with 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine, exhibit growth-inhibiting and larvicidal activities against certain pests, presenting a potential novel mode of action for insect control (Cai et al., 2010).

Applications in HIV-1 Research

The study of bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors has been another significant area of research. Compounds like U-80493E and its analogs demonstrate the potential of piperazine derivatives in the treatment of HIV-1. This indicates that compounds like 1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine could be valuable in antiviral research (Romero et al., 1994).

Carbon Dioxide Capture

Piperazine compounds have been explored for their resistance to thermal degradation and oxidation in the context of carbon dioxide capture. This research is crucial for developing efficient and sustainable methods for CO2 capture, where piperazine's stability under high temperatures can lead to overall energy savings (Freeman et al., 2010).

Novel Catalysis Methods

Research into the catalytic properties of N-(2-pyridinyl)piperazines has led to discoveries in carbonylation reactions. This highlights the potential of using these compounds in novel organic synthesis methods and the development of new catalytic processes (Ishii et al., 1997).

Propiedades

IUPAC Name |

(5-ethylthiophen-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-2-13-6-7-14(21-13)16(20)19-11-9-18(10-12-19)15-5-3-4-8-17-15/h3-8H,2,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNIGIGWBRRRJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{3-chloro-4-[(3-methylbenzyl)oxy]benzylidene}-5-imino-3-methyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620722.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-7-methyl-N-(2-methylphenyl)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4620727.png)

![N-{4-[(2-octanoylhydrazino)carbonyl]phenyl}acetamide](/img/structure/B4620732.png)

![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-cyclohexyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4620742.png)

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)

![6-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4620767.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![ethyl 3-(4-methyl-7-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-oxo-2H-chromen-3-yl)propanoate](/img/structure/B4620784.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)

![N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)